molecular formula C23H16N2O2S B3480991 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3480991
M. Wt: 384.5 g/mol
InChI Key: CTMHNLGRFJNHHZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a benzofuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Coupling with Benzofuran Carboxylic Acid: The benzothiazole intermediate is then coupled with 1-benzofuran-2-carboxylic acid using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base like triethylamine.

    Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole and benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. Studies have indicated its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-pyridinecarboxamide
  • N-(1,3-benzothiazol-2-yl)-2-phenylacetamide
  • N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide stands out due to the presence of both benzothiazole and benzofuran moieties, which confer unique electronic and steric properties. This dual functionality enhances its reactivity and potential biological activities compared to similar compounds that contain only one of these moieties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c1-14-16(23-25-18-9-3-5-12-21(18)28-23)8-6-10-17(14)24-22(26)20-13-15-7-2-4-11-19(15)27-20/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMHNLGRFJNHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide
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